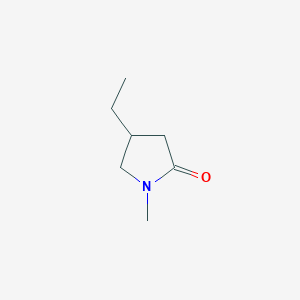

4-Ethyl-1-methylpyrrolidin-2-one

Vue d'ensemble

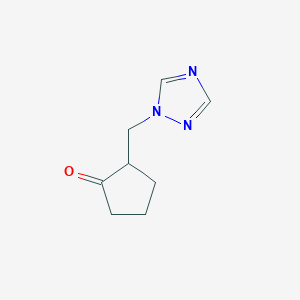

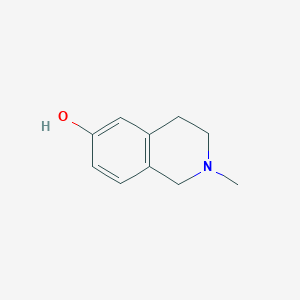

Description

4-Ethyl-1-methylpyrrolidin-2-one (EMP) is a cyclic amide commonly used in scientific research as a solvent, electrolyte, and reagent. It is a colorless liquid with a mild odor and is soluble in water, ethanol, and ether. EMP is widely used in the synthesis of various organic compounds and in biochemical and physiological studies due to its unique properties.

Mécanisme D'action

4-Ethyl-1-methylpyrrolidin-2-one is a polar solvent that can dissolve a wide range of organic and inorganic compounds. It has a low boiling point and high vapor pressure, making it an ideal solvent for high-temperature reactions. 4-Ethyl-1-methylpyrrolidin-2-one also has a high dielectric constant, which makes it an effective electrolyte in batteries.

Effets Biochimiques Et Physiologiques

4-Ethyl-1-methylpyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 4-Ethyl-1-methylpyrrolidin-2-one has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

4-Ethyl-1-methylpyrrolidin-2-one has several advantages as a solvent and reagent in scientific research. It is a relatively inexpensive and readily available compound that can be easily synthesized. 4-Ethyl-1-methylpyrrolidin-2-one is also a versatile solvent that can dissolve a wide range of organic and inorganic compounds. However, 4-Ethyl-1-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its limited solubility for some compounds.

Orientations Futures

There are several potential future directions for research involving 4-Ethyl-1-methylpyrrolidin-2-one. One area of interest is the development of new synthetic methods for 4-Ethyl-1-methylpyrrolidin-2-one and its derivatives. Another area of interest is the investigation of 4-Ethyl-1-methylpyrrolidin-2-one's potential therapeutic effects in various disease models. Additionally, the use of 4-Ethyl-1-methylpyrrolidin-2-one as a solvent and electrolyte in energy storage devices, such as batteries and supercapacitors, is an area of active research.

Applications De Recherche Scientifique

4-Ethyl-1-methylpyrrolidin-2-one has a wide range of applications in scientific research. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an electrolyte in batteries and as a reagent in analytical chemistry.

Propriétés

Numéro CAS |

199851-83-7 |

|---|---|

Nom du produit |

4-Ethyl-1-methylpyrrolidin-2-one |

Formule moléculaire |

C7H13NO |

Poids moléculaire |

127.18 g/mol |

Nom IUPAC |

4-ethyl-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-3-6-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 |

Clé InChI |

RHGSQUDKMGXXHE-UHFFFAOYSA-N |

SMILES |

CCC1CC(=O)N(C1)C |

SMILES canonique |

CCC1CC(=O)N(C1)C |

Synonymes |

2-Pyrrolidinone,4-ethyl-1-methyl-(9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)